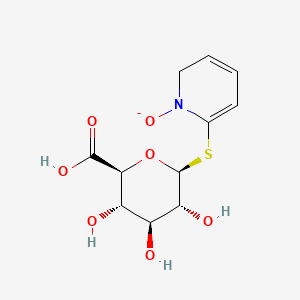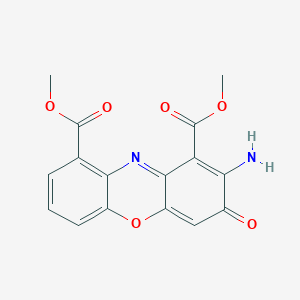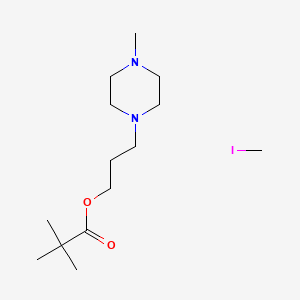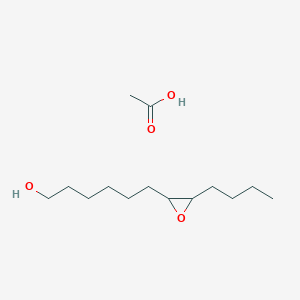
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenylethylidene group, which is further linked to a hydrazine carboxamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide typically involves the nucleophilic addition-elimination reaction of intermediates with hydrazine derivatives. One common method includes the reaction of 2-bromoacetophenone with hydrazine hydrate under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation reactions: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted hydrazine derivative, while oxidation can produce a corresponding oxime or nitroso compound .
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential pharmacological activities, such as antileishmanial and antimalarial properties.
Organic synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Biological research: The compound is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Phenylethylidene)-1-hydrazinecarboxamide: A similar compound with a phenylethylidene group but without the bromine atom.
Phenylethylidenehydrazine: Another related compound that lacks the carboxamide group.
Uniqueness
The presence of the bromine atom in 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide imparts unique reactivity and biological activity compared to its analogs. This halogen substitution can enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
34600-69-6 |
|---|---|
Molekularformel |
C9H10BrN3O |
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
[(2-bromo-1-phenylethylidene)amino]urea |
InChI |
InChI=1S/C9H10BrN3O/c10-6-8(12-13-9(11)14)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,13,14) |
InChI-Schlüssel |
WAYHXIWJDDDBPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC(=O)N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


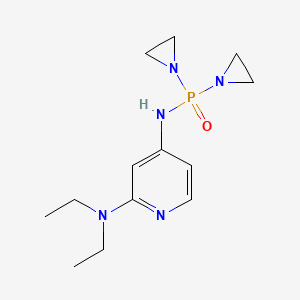
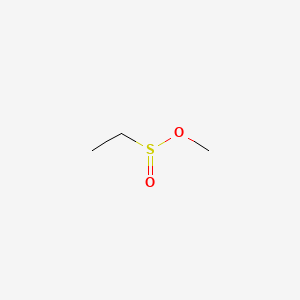
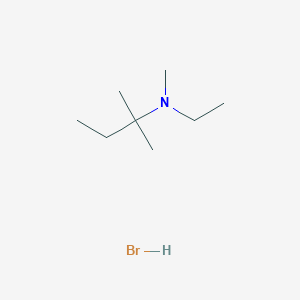
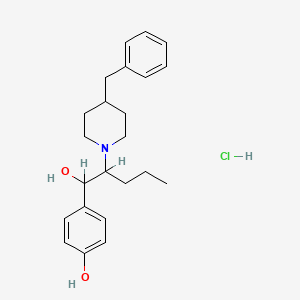

![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
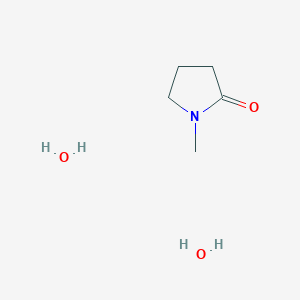
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
